4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Description
Properties
IUPAC Name |
4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-28-21-6-4-5-20(15-21)17-27-23-8-3-2-7-22(23)26-24(27)14-13-18-9-11-19(16-25)12-10-18/h2-15H,17H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCLOIDAFKAZEL-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile , a member of the benzimidazole family, has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes current research findings, case studies, and data regarding its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.39 g/mol. Its structure features a benzonitrile moiety linked to a substituted benzimidazole, which is crucial for its biological activity.
Biological Activity Overview
Research has demonstrated that compounds with benzimidazole structures often exhibit significant biological activities, including:
- Antitumor Activity : Various studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation.
- Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains.
Antitumor Activity
A recent study evaluated the antitumor potential of several benzimidazole derivatives, including our compound of interest. The results indicated that:
- In vitro assays against human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed promising results.
- IC50 values for the compound were recorded at approximately 6.26 ± 0.33 μM for HCC827 and 6.48 ± 0.11 μM for NCI-H358, indicating potent activity against these cell lines .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 6.26 ± 0.33 | HCC827 |
| 6.48 ± 0.11 | NCI-H358 | |
| Other Derivative A | 11.45 ± 0.10 | A549 |
| Other Derivative B | 20.46 ± 8.63 | HCC827 (3D Assay) |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored, with some compounds exhibiting significant inhibition against various bacterial strains.
Case Study: Antimicrobial Evaluation
In one study, a series of synthesized benzimidazole derivatives were tested against common bacterial pathogens:
- The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) were determined, showing values as low as 15 μg/mL for certain strains.
The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell metabolism or bacterial growth has been observed.
Comparison with Similar Compounds
Table 1: Comparison of GE3082 and BMB
Key Findings :
- GE3082’s red-shifted emission improves imaging depth compared to BMB .
- Both agents bind myelinated nerves, but GE3082 demonstrates broader nerve visualization in preclinical models .
Cytotoxic Benzonitrile Derivatives
Table 2: Anticancer Benzonitrile Analogs vs. GE3082
Key Findings :
- Substitution of benzimidazole with triazole shifts activity from nerve imaging to cytotoxicity .
- Chloro- and methoxy-phenyl groups enhance anticancer potency, likely via DNA intercalation or kinase inhibition .
Cyanostilbene Positional Isomers
Table 3: Fluorescent Cyanostilbene Derivatives
Key Findings :
- CS1 and CS2 exhibit AIE and solvent-dependent emission, unlike GE3082’s nerve-specific fluorescence .
- GE3082’s benzimidazole moiety confers biological targeting, whereas cyanostilbenes prioritize material science applications .
Benzimidazole-Based Metal-Organic Framework (MOF) Ligands
Compounds like 4-(4-((5-(pyridin-3-yl)-2H-tetrazol-2-yl)methyl)phenyl)benzonitrile incorporate tetrazole and pyridyl groups for MOF construction. Unlike GE3082, these derivatives prioritize coordination chemistry over bioimaging, highlighting structural versatility of benzonitrile-benzimidazole hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
